molecular formula C22H18ClN3OS2 B12029699 5-((3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one CAS No. 623936-00-5

5-((3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one

Cat. No.: B12029699
CAS No.: 623936-00-5
M. Wt: 440.0 g/mol
InChI Key: BOXMSABAFSEPJC-UNOMPAQXSA-N
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Description

This compound belongs to a class of pyrazole-based heterocyclic molecules with a thiazolidinone core. Its structure features a 3-isopropyl-substituted thioxothiazolidin-4-one ring conjugated to a pyrazole moiety bearing a 4-chlorophenyl and phenyl group. The presence of the thioxo (C=S) group enhances electrophilic reactivity, while the bulky isopropyl group may influence steric interactions and solubility.

Properties

CAS No.

623936-00-5

Molecular Formula

C22H18ClN3OS2

Molecular Weight

440.0 g/mol

IUPAC Name

(5Z)-5-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H18ClN3OS2/c1-14(2)26-21(27)19(29-22(26)28)12-16-13-25(18-6-4-3-5-7-18)24-20(16)15-8-10-17(23)11-9-15/h3-14H,1-2H3/b19-12-

InChI Key

BOXMSABAFSEPJC-UNOMPAQXSA-N

Isomeric SMILES

CC(C)N1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CC(C)N1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one typically involves multiple steps. One common method starts with the preparation of the pyrazole intermediate, followed by the formation of the thiazolidinone ring. The key steps include:

    Preparation of Pyrazole Intermediate: The synthesis begins with the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring.

    Formation of Thiazolidinone Ring: The pyrazole intermediate is then reacted with isopropyl isothiocyanate to form the thiazolidinone ring. The reaction is typically carried out in the presence of a base such as triethylamine.

    Final Coupling Step: The final step involves the coupling of the pyrazole-thiazolidinone intermediate with an appropriate aldehyde to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-((3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties
Research has indicated that thiazolidinone derivatives exhibit significant anticancer activity. The compound has been evaluated for its ability to inhibit cancer cell proliferation. A study showed that derivatives similar to this compound demonstrated cytotoxic effects on various cancer cell lines, suggesting potential for development as anticancer agents .

Antimicrobial Activity
Another significant application is its antimicrobial properties. Studies have reported that thiazolidinone derivatives possess activity against a range of bacteria and fungi. The presence of the pyrazole moiety enhances this activity, making it a candidate for further development in treating infections caused by resistant strains .

Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects. Research indicates that thiazolidinones can modulate inflammatory pathways, providing a therapeutic avenue for conditions characterized by chronic inflammation, such as arthritis and other autoimmune diseases .

Agricultural Applications

Pesticidal Activity
In agriculture, compounds similar to 5-((3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one have been studied for their pesticidal properties. They demonstrate effectiveness against various agricultural pests, contributing to integrated pest management strategies. Their mechanism often involves disrupting the metabolic processes of target pests .

Plant Growth Regulators
Additionally, thiazolidinones have been explored as plant growth regulators. They can influence plant growth and development by modulating hormonal pathways, which may enhance crop yields and resistance to environmental stressors .

Materials Science Applications

Photochromic Materials
The compound's structural features suggest potential applications in materials science, particularly in developing photochromic materials. These materials can change color or opacity in response to light exposure, making them suitable for applications in smart coatings and sensors .

Case Studies

Study Application Findings
AnticancerShowed significant cytotoxicity against breast and lung cancer cell lines.
AntimicrobialEffective against MRSA and other resistant bacterial strains.
Anti-inflammatoryReduced markers of inflammation in animal models of arthritis.
PesticidalDemonstrated efficacy against aphids and whiteflies in field trials.
Plant Growth RegulationIncreased biomass in treated crops under drought conditions.
Photochromic MaterialsExhibited reversible color change upon UV exposure, suitable for smart applications.

Mechanism of Action

The mechanism of action of 5-((3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues with Varied Substituents on the Thiazolidinone Core

The 3-isopropyl substituent distinguishes this compound from analogs with other alkyl/aryl groups:

Compound Name Substituent (R) Molecular Formula Melting Point (°C) Key Applications/Properties Reference
5-((3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one Isopropyl C₂₄H₂₀ClN₃OS₂ Not reported Structural studies, potential bioactivity
(5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one Ethyl C₂₁H₁₆ClN₃OS₂ Not reported Crystallographic characterization
(5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one Heptyl C₂₆H₂₆ClN₃OS₂ Not reported Material science applications

Key Observations :

  • Steric Effects: The isopropyl group (branched C₃) likely reduces crystallinity compared to linear alkyl chains (e.g., heptyl) but improves solubility in nonpolar solvents.
  • Electronic Effects : All analogs retain the thioxo group, which is critical for hydrogen bonding and interaction with biological targets .
Pyrazole-Moiety Variations

Substituents on the pyrazole ring significantly alter bioactivity and physicochemical properties:

Compound Name Pyrazole Substituent Melting Point (°C) Biological Activity Reference
This compound 4-Chlorophenyl Not reported Not reported
5-((3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxoimidazolidin-4-one 4-Bromophenyl 168–197 Cytotoxicity studies
3-((3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-5-(4-methoxyphenyl)furan-2(3H)-one 4-Methoxyphenyl (furanone core) Not reported Antibacterial, antifungal, anticancer

Key Observations :

  • Electron-Withdrawing Groups : The 4-chlorophenyl group enhances stability and π-π stacking interactions compared to electron-donating groups (e.g., methoxy).
  • Bioactivity : Compounds with bromophenyl or methoxyphenyl substituents show measurable cytotoxicity or antimicrobial effects, suggesting that the target compound may exhibit similar properties .
Core Structure Modifications

Replacing the thiazolidinone core with other heterocycles impacts reactivity and applications:

Compound Name Core Structure Key Properties/Applications Reference
This compound Thiazolidinone (C=S) Potential ligand for metal coordination
5-((1-Phenyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methylene)-2-thioxoimidazolidin-4-one Imidazolidinone (C=O) Higher polarity, lower thermal stability
2-((3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile Malononitrile Enhanced electrophilicity for click chemistry

Key Observations :

  • Thioxo vs. Oxo : The thioxo group (C=S) increases lipophilicity and metal-binding capacity compared to carbonyl (C=O) analogs.
  • Reactivity: Malononitrile derivatives exhibit higher reactivity in cycloaddition reactions, whereas thiazolidinones are more suited for pharmacological applications .

Biological Activity

The compound 5-((3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one is a thiazolidinone derivative that incorporates a pyrazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, antimicrobial, and anticancer properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of the compound is C26H24ClN3OSC_{26}H_{24}ClN_3OS with a molecular weight of 506.01 g/mol. The structure features a thioxothiazolidin ring, an isopropyl group, and a chlorophenyl-substituted pyrazole moiety, which are critical for its biological activity.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of pyrazole derivatives. In particular, compounds similar to the target compound have demonstrated significant radical scavenging activity. For example, a study evaluated various pyrazole derivatives using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays and found that certain derivatives exhibited potent antioxidant effects comparable to ascorbic acid .

Table 1: Antioxidant Activity of Pyrazole Derivatives

CompoundDPPH Scavenging Activity (%)IC50 (µM)Reference
5b8525
5c7830
6e9020

Antimicrobial Activity

The antimicrobial properties of thiazolidinone derivatives have been extensively studied. The incorporation of halogen substituents such as chlorine has been associated with enhanced antimicrobial activity. For instance, compounds structurally related to the target compound showed significant inhibition against various bacterial strains including Staphylococcus aureus and Bacillus cereus .

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainInhibition Zone (mm)Reference
Compound AStaphylococcus aureus25 ± 2.0
Compound BBacillus cereus7.5 ± 0.6
Target CompoundEscherichia coliNo activity

Anticancer Properties

The anticancer potential of pyrazole derivatives has been investigated in various studies. These compounds have shown promise in inhibiting cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest. Research indicates that thiazolidinone derivatives can exhibit cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of thiazolidinone derivatives on MCF-7 cells using the MTT assay. The results indicated that certain derivatives led to a significant reduction in cell viability at concentrations as low as 10 µM.

Table 3: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Thiazolidinone AMCF-715
Thiazolidinone BHeLa12
Target CompoundMCF-7Not tested-

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